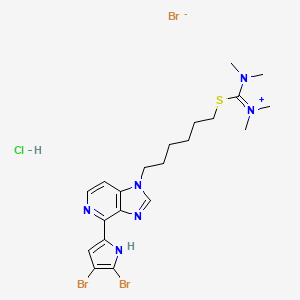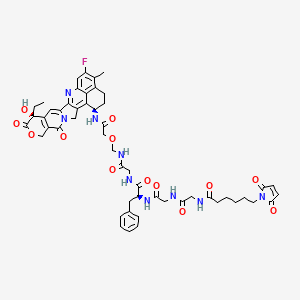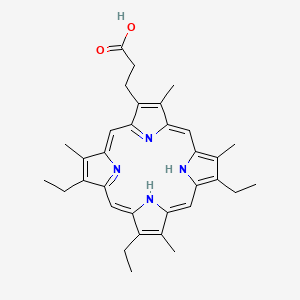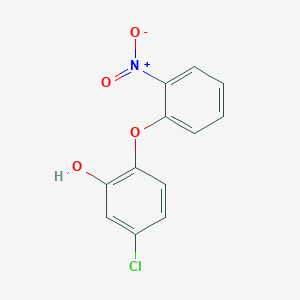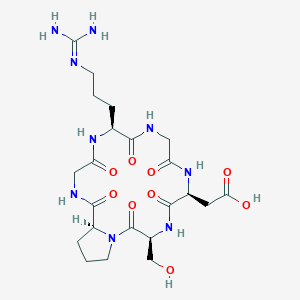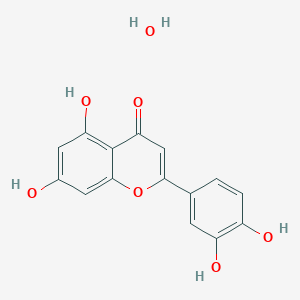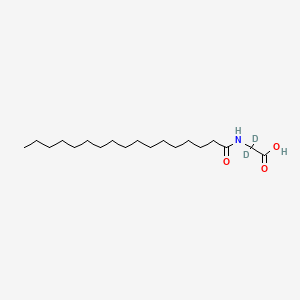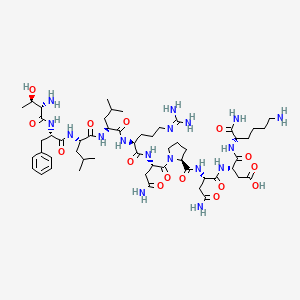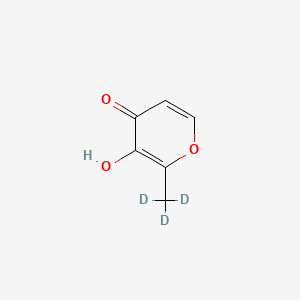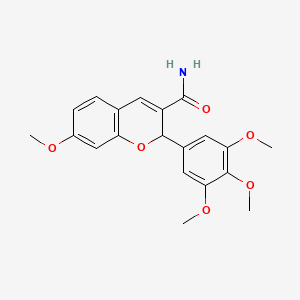![molecular formula C20H25N7 B12379790 1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine is a complex organic compound that features a tetrazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine typically involves multi-step reactions. One common method includes the cycloaddition of a nitrile with an azide to form the tetrazole ring . This reaction is often carried out in the presence of a Lewis acid or amine salts to generate the highly reactive hydrazoic acid in situ . The piperazine ring can be introduced through cyclization reactions involving diamine derivatives and sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically avoided due to the stability of the tetrazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium azide and isocyanides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted tetrazole derivatives .
Scientific Research Applications
1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial, anticancer, and antifungal agent.
Medicine: Explored for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of high-energy materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to interact with enzymes and receptors in biological systems . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Similar in structure but lacks the piperazine and pyridine rings.
2-Methyl-5-aminotetrazole: Another tetrazole derivative with different substituents.
1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl-4-methylpiperazine: Contains a similar tetrazole and piperazine structure but with different substituents.
Uniqueness
1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine is unique due to its combination of tetrazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H25N7 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine |
InChI |
InChI=1S/C20H25N7/c1-25-12-14-26(15-13-25)19(18-8-5-10-21-16-18)20-22-23-24-27(20)11-9-17-6-3-2-4-7-17/h2-8,10,16,19H,9,11-15H2,1H3 |
InChI Key |
VGNIHZIDQKBDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C2=CN=CC=C2)C3=NN=NN3CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


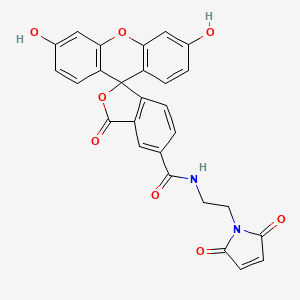
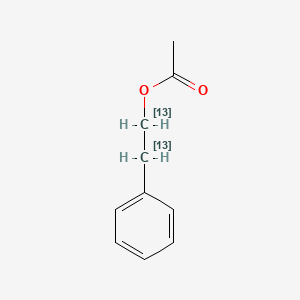

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
